molecular formula C10H8BrClN2OS B2784496 N-[(5-Bromo-1,3-benzothiazol-2-yl)methyl]-2-chloroacetamide CAS No. 2411270-16-9

N-[(5-Bromo-1,3-benzothiazol-2-yl)methyl]-2-chloroacetamide

Cat. No.: B2784496
CAS No.: 2411270-16-9
M. Wt: 319.6
InChI Key: OBABACODTMAIKO-UHFFFAOYSA-N
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Description

N-[(5-Bromo-1,3-benzothiazol-2-yl)methyl]-2-chloroacetamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Bromo-1,3-benzothiazol-2-yl)methyl]-2-chloroacetamide typically involves the condensation of 5-bromo-2-aminobenzothiazole with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using recyclable catalysts and minimizing waste, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(5-Bromo-1,3-benzothiazol-2-yl)methyl]-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions

Major Products Formed

    Nucleophilic substitution: Formation of N-substituted acetamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Coupling reactions: Formation of biaryl or aryl-alkene derivatives

Scientific Research Applications

N-[(5-Bromo-1,3-benzothiazol-2-yl)methyl]-2-chloroacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-Bromo-1,3-benzothiazol-2-yl)methyl]-2-chloroacetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular pathways can vary depending on the specific application and target organism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-Bromo-1,3-benzothiazol-2-yl)methyl]-2-chloroacetamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(5-bromo-1,3-benzothiazol-2-yl)methyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2OS/c11-6-1-2-8-7(3-6)14-10(16-8)5-13-9(15)4-12/h1-3H,4-5H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBABACODTMAIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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